Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Overview
Description
Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique bicyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group and an amino group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the reaction of benzyl bromide with 8-Boc-3,8-diazabicyclo[3.2.1]octane in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction scheme can be summarized as follows:
Starting Materials: Benzyl bromide and 8-Boc-3,8-diazabicyclo[3.2.1]octane.
Reagents: Triethylamine.
Conditions: The reaction is typically conducted at room temperature with stirring for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups using appropriate reagents.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups onto the benzyl moiety.
Scientific Research Applications
Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The Boc protecting group provides stability to the compound, allowing it to participate in various biochemical pathways. Upon deprotection, the free amine can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Uniqueness
Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific combination of functional groups and its bicyclic structure. This uniqueness allows it to serve as a versatile intermediate in organic synthesis and a valuable tool in pharmaceutical research.
Properties
IUPAC Name |
benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-20(2,3)26-18(23)21-15-11-16-9-10-17(12-15)22(16)19(24)25-13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMNIQREKSUHAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC(C1)N2C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101119714 | |
Record name | Phenylmethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101119714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287114-26-5 | |
Record name | Phenylmethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=287114-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101119714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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